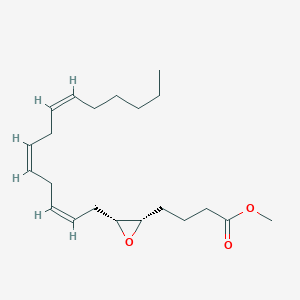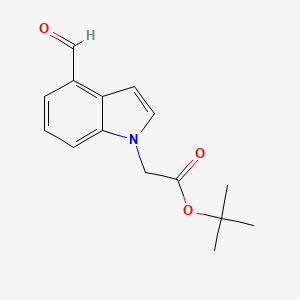![molecular formula C18H29N3O2Si B13718129 1-Boc-4-[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]piperidine](/img/structure/B13718129.png)
1-Boc-4-[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32876853 is a chemical compound with unique properties that make it significant in various scientific fields. This compound is known for its stability and reactivity, which allows it to be used in a wide range of applications, from industrial processes to medical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of MFCD32876853 involves several synthetic routes. One common method includes the use of triazolo ring compounds, which are reacted under specific conditions to form the desired product . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, the preparation method is optimized for simplicity and efficiency. The process involves large-scale reactors where the triazolo ring compounds are processed under stringent conditions to produce MFCD32876853 in bulk . This method ensures that the compound has good solubility and stability, which is crucial for its storage and further use.
Analyse Des Réactions Chimiques
Types of Reactions: MFCD32876853 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to suit specific applications.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.
Applications De Recherche Scientifique
MFCD32876853 has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it is studied for its potential effects on cellular processes. In medicine, it is being researched for its potential therapeutic properties, particularly in treating certain diseases. Industrially, it is used in the production of various materials due to its stability and reactivity .
Mécanisme D'action
The mechanism of action of MFCD32876853 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds: Some compounds similar to MFCD32876853 include other triazolo ring compounds and their derivatives. These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness: What sets MFCD32876853 apart from similar compounds is its unique combination of stability and reactivity. This makes it particularly useful in applications where both properties are required. Additionally, its ability to undergo a wide range of chemical reactions makes it a versatile compound in scientific research .
Propriétés
Formule moléculaire |
C18H29N3O2Si |
|---|---|
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
tert-butyl 4-[4-(2-trimethylsilylethynyl)pyrazol-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H29N3O2Si/c1-18(2,3)23-17(22)20-10-7-16(8-11-20)21-14-15(13-19-21)9-12-24(4,5)6/h13-14,16H,7-8,10-11H2,1-6H3 |
Clé InChI |
RAGHGPHGTGWIRO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


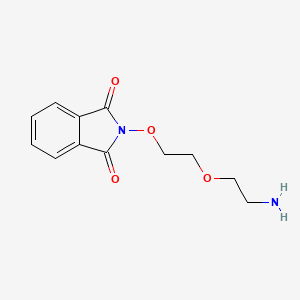
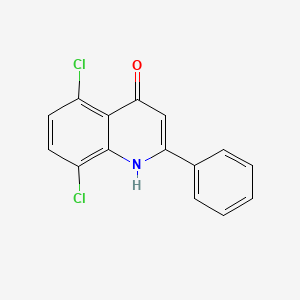
![3-[4-[2-[3-(3-Butynyl)-3H-diazirin-3-yl]ethoxy]phenyl]-3-(4-hydroxyphenyl)-6-methoxy-7-methylindolin-2-one](/img/structure/B13718061.png)
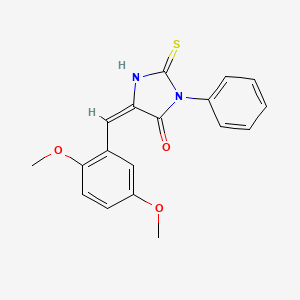
![[2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13718064.png)
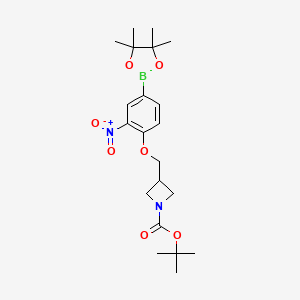
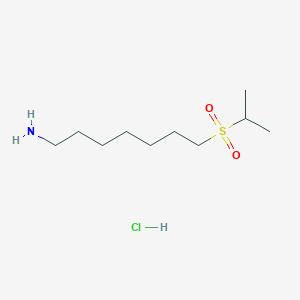
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine Hydrochloride](/img/structure/B13718085.png)
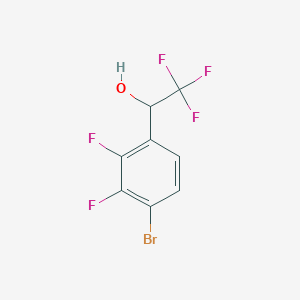

![3-((Tetrahydro-2H-pyran-4-yl)oxy)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13718088.png)
